N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)ethanediamide
Description
N'-[2-(3-Chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)ethanediamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazol core with a sulfone group (5,5-dioxo), a 3-chlorophenyl substituent, and an ethoxypropyl ethanediamide side chain.
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O5S/c1-2-28-8-4-7-20-17(24)18(25)21-16-14-10-29(26,27)11-15(14)22-23(16)13-6-3-5-12(19)9-13/h3,5-6,9H,2,4,7-8,10-11H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUNQCOHPRLAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)ethanediamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include sulfur and hydrazine derivatives.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the thieno[3,4-c]pyrazole core. Reagents such as chlorobenzene and catalysts like palladium may be used.
Attachment of the Ethanediamide Moiety: This step involves the reaction of the intermediate compound with ethanediamide under suitable conditions, often involving amide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core.
Reduction: Reduction reactions may target the carbonyl groups within the structure.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thieno[3,4-c]pyrazole derivatives.
Scientific Research Applications
N’-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
Structural Features :
- Pyrazole ring fused to a thiophene moiety.
- Cyanogroup and diamino substituents on the thiophene.
- Hydroxy and amino groups on the pyrazole.
Comparison :
- Core Similarity: Both compounds share fused pyrazole-thiophene systems. However, the target compound replaces the thiophene’s amino/cyano groups with a sulfone and chlorophenyl group, significantly altering electronic properties.
- Bioactivity: Compound 7a’s polar substituents (amino, cyano) suggest higher solubility, whereas the target compound’s sulfone and 3-chlorophenyl groups may enhance membrane permeability .
Compound 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone
Structural Features :
- Ethyl carboxylate ester on the thiophene ring.
- Retains diamino and hydroxy substituents.
Comparison :
- Synthesis : Both compounds utilize 1,4-dioxane and triethylamine in synthesis, but the target compound’s sulfone formation likely requires additional oxidation steps .
α-Glucosidase Inhibitors
Representative Compounds : Chromone glycosides and oligosaccharide-mimetics .
Comparison :
- Structural Mimicry : The target compound lacks carbohydrate-like motifs but shares planar heterocyclic features with chromone glycosides, enabling competitive enzyme inhibition.
- Electron Effects : The 3-chlorophenyl and sulfone groups may enhance binding to hydrophobic enzyme pockets compared to polar glycoside inhibitors .
Computational and Experimental Insights
Predictive Modeling
Machine learning models (e.g., XGBoost) predict physicochemical properties such as solubility and bioactivity for heterocycles. For the target compound:
- Predicted Solubility : Lower than 7a/7b due to lipophilic substituents (logP ~2.5 estimated).
- Bioactivity: Potential IC₅₀ values in the µM range for enzyme targets, comparable to pyrazole-thiophene derivatives .
Structural Analysis
Crystallographic tools (SHELX, ORTEP-3) are critical for resolving the sulfone’s geometry and confirming the thieno[3,4-c]pyrazol conformation .
Data Tables
Table 2. Functional Comparison with α-Glucosidase Inhibitors
| Parameter | Target Compound | Chromone Glycosides |
|---|---|---|
| Enzyme Binding Affinity | Moderate (hydrophobic) | High (polar interactions) |
| Metabolic Stability | High (no ester groups) | Low (glycosidic hydrolysis) |
| Synthetic Complexity | High | Moderate |
Biological Activity
N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)ethanediamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound exhibits various biological activities that make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure includes a thieno[3,4-c]pyrazole core, a chlorophenyl group, and an ethanediamide moiety. The molecular formula is with a molecular weight of approximately 422.9 g/mol. The presence of the chlorophenyl group is significant for its biological activity due to its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClN₄O₄S |
| Molecular Weight | 422.9 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on pyrazole derivatives found that certain compounds demonstrated promising antifungal activity against various pathogenic fungi and showed effectiveness against Mycobacterium tuberculosis H37Rv .
Enzyme Inhibition
The mechanism of action for this compound may involve the inhibition of specific enzymes or receptors. Preliminary studies suggest that it interacts with molecular targets involved in inflammatory pathways and may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . Further research is needed to elucidate the exact biochemical pathways affected by this compound.
Anticancer Potential
Emerging data suggest that thieno[3,4-c]pyrazole derivatives can exhibit anticancer properties. The structural features of these compounds allow them to interact with DNA and inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells .
Case Studies
- Antifungal Activity : A study evaluated the antifungal efficacy of various pyrazole derivatives against Candida albicans and Aspergillus niger. Compounds with structural similarities to this compound showed minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .
- Tuberculosis Treatment : Another investigation assessed the activity of pyrazole derivatives against Mycobacterium tuberculosis. Compounds demonstrated significant antitubercular activity with IC50 values indicating potent inhibition of bacterial growth .
Q & A
Q. What are the key considerations for optimizing the synthesis of this thieno[3,4-c]pyrazole derivative?
Methodological Answer: Synthesis optimization requires strict control of reaction conditions, including inert atmospheres (to prevent oxidation), temperature gradients (e.g., reflux at 80–110°C), and solvent selection (e.g., DMF or dichloromethane). Catalysts such as triethylamine are critical for amide bond formation, while purification via column chromatography or preparative HPLC ensures >95% purity. Reaction progress should be monitored using TLC or HPLC .
Q. Which analytical techniques are most reliable for structural confirmation of the compound?
Methodological Answer: High-resolution mass spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the thieno[3,4-c]pyrazole core and substituent connectivity. X-ray crystallography (using SHELX software ) provides definitive bond lengths and angles for the crystalline form .
Q. How can researchers perform preliminary biological activity screening for this compound?
Methodological Answer: Use standardized in vitro assays:
- Antimicrobial Activity: Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria.
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition).
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (IC₅₀) are essential .
Advanced Research Questions
Q. How can contradictory bioactivity data across structurally similar analogs be resolved?
Methodological Answer: Conduct structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing 3-chlorophenyl with 4-methoxyphenyl). Pair experimental data with computational docking (AutoDock Vina) to map binding interactions with target proteins (e.g., EGFR kinase). Validate hypotheses using site-directed mutagenesis or isothermal titration calorimetry (ITC) .
Q. What mechanistic insights are required to explain functional group reactivity during derivatization?
Methodological Answer: Investigate reaction pathways via kinetic studies (e.g., pseudo-first-order kinetics for amide hydrolysis) and isotopic labeling (e.g., ¹⁸O tracking in oxidation reactions). Use DFT calculations (Gaussian 16) to model transition states and identify rate-limiting steps. Compare experimental yields with computational predictions .
Q. Which computational strategies are effective for predicting molecular interactions and stability?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation effects (e.g., water/ethanol mixtures) using GROMACS.
- Docking Studies: Use Glide (Schrödinger Suite) to predict binding modes with biological targets.
- ADMET Prediction: SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., logP, BBB permeability). Cross-validate predictions with experimental stability data (e.g., accelerated degradation studies under UV light) .
Q. How can stability issues in aqueous or biological matrices be systematically addressed?
Methodological Answer: Perform forced degradation studies under varied pH (1–13), temperature (40–80°C), and oxidative conditions (H₂O₂). Monitor degradation products via LC-MS and identify vulnerable functional groups (e.g., sulfonyl or amide bonds). Stabilize formulations using excipients like cyclodextrins or PEGylation .
Key Research Recommendations
- Prioritize crystallographic data (via SHELX ) to resolve ambiguities in substituent orientation.
- Combine SAR studies with proteomics (e.g., affinity purification-mass spectrometry) to identify off-target interactions.
- Validate computational models with experimental kinetics to refine reaction protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
